molecular formula C8H8BrN3 B2990922 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1780174-60-8

3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2990922
CAS No.: 1780174-60-8
M. Wt: 226.077
InChI Key: YXKQFKGARFMBIO-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS number 1780174-60-8 . It is a pyrazolo[1,5-a]pyrimidine derivative, which is a class of compounds that have attracted significant interest in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular weight of this compound is 226.08 . The InChI code is 1S/C8H8BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,1-2H3 .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical properties of these compounds allow for various reactions and transformations, improving their structural diversity .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine has been utilized as a precursor in the synthesis of new polyheterocyclic ring systems. These systems have potential applications in the development of new materials and pharmaceuticals. The process involves reactions with various compounds to create pyrazolo[1,5-a]pyrimidine derivatives, which are then characterized and evaluated for potential uses (Abdel‐Latif et al., 2019).

Synthesis and Biological Activity of Nucleosides

This compound has been involved in the synthesis and study of various nucleosides. These nucleosides were tested for their biological activity, including potential antiviral and antitumor properties. Such research is crucial for the development of new drugs and treatments for various diseases (Cottam et al., 1984).

Antiproliferative Agents Synthesis

Compounds derived from this compound have been synthesized for potential use as antiproliferative agents. These compounds show promise in inhibiting the growth of certain cancer cell lines, which is vital for cancer treatment research (Gomha et al., 2015).

Safety and Hazards

The safety information available indicates that 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine is a warning substance with hazard statements H302, H315, H319, H335 . These codes indicate that the substance can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents . Additionally, the structural diversity of these compounds allows for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

3-bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQFKGARFMBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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